2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one
Descripción
2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one is a tricyclic compound featuring a fused indene-pyridazine scaffold. This structure is characterized by partial saturation of the pyridazine ring (2,4,4a,5-tetrahydro) and a methyl substituent at the 2-position. Its molecular framework has been explored for diverse pharmacological activities, including cardiotonic, antihypertensive, and cytotoxic effects .
Propiedades
IUPAC Name |
2-methyl-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-11(15)7-9-6-8-4-2-3-5-10(8)12(9)13-14/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIXSXYCDMIXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2CC3=CC=CC=C3C2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988825 | |
| Record name | 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-77-0 | |
| Record name | 3H-Indeno(1,2-c)pyridazin-3-one, 2,4,4a,5-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3,4,4A,5-TETRAHYDROINDENO(1,2-C)PYRIDAZIN-3(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindan-1-one with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Cardiotonic Effects
One of the most notable applications of this compound is in the development of cardiotonic agents . Research indicates that several derivatives exhibit positive inotropic activity , making them potential candidates for treating heart conditions. In studies comparing these compounds to existing therapies, many demonstrated efficacy comparable to traditional cardiac drugs .
Antioxidant Properties
Preliminary studies suggest that 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one may possess antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases. Further research is needed to fully understand the mechanisms and efficacy of these effects.
Potential Applications
- Pharmaceutical Development : The compound's ability to enhance cardiac function positions it as a candidate for new heart failure medications.
- Research Tools : Its unique structure may serve as a scaffold for developing new drugs targeting various biological pathways.
- Antioxidant Formulations : Its potential antioxidant properties can be explored for formulations aimed at reducing oxidative damage in cells.
Study 1: Synthesis and Evaluation of Analogues
A study synthesized various N-substituted derivatives of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one and evaluated their cardiotonic effects. The results indicated that certain modifications significantly enhanced positive inotropic activity compared to the parent compound .
Study 2: Toxicological Assessment
Toxicity studies have shown an LD50 greater than 500 mg/kg in rodent models when administered orally. This suggests a relatively low acute toxicity profile, making it a safer candidate for further pharmacological development .
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Structural Variations in the Core Scaffold
Ring Saturation and Double Bonds
- Introduction of a 4-4a double bond (Compound 2) enhances planarity, improving DNA-binding affinity and cytotoxicity in cancer cell lines .
- Hexahydro Derivatives: describes a hexahydro analog (2-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one) with additional saturation.
Fused Ring Systems
- Benzothiopyrano[4,3-c]pyridazines: These compounds (e.g., EP0124314A derivatives) replace the indene moiety with a benzothiopyran ring. This alteration enhances cardiotonic activity but may introduce hepatotoxicity risks due to sulfur metabolism .
- Benzo[6,7]cyclohepta[1,2-c]pyridazines: Larger fused rings (e.g., IIIAcX/NESS0327) increase molecular weight and lipophilicity, improving cannabinoid receptor (CB2) binding affinity but reducing aqueous solubility .
Substituent Effects on Pharmacological Activity
Position 7 Modifications
- Imidazole/Piperazinyl Groups : Warner-Lambert’s 7-(1H-imidazol-1-yl) derivative demonstrates potent cardiotonic activity (0.01–0.31 mg/kg IV in dogs) with minimal heart rate changes. Substitution with 4-methylpiperazinyl or thiomorpholinyl groups retains antihypertensive efficacy but alters metabolic stability .
Side-Chain Additions
- Cationic Side-Chains: Compounds like 5a (2-[2-(dimethylamino)ethyl] derivative) exhibit cytotoxic activity comparable to cisplatin (IC₅₀ = 1.2 µM in resistant cell lines). The flexible side-chain facilitates DNA minor groove interactions .
- Bulky Moieties: Bornyl or isopinocampheyl groups (e.g., VLhX, VMhX) at the carboxamide portion enhance CB2 receptor affinity (Ki < 10 nM) by occupying hydrophobic binding pockets .
Pharmacological and Receptor Binding Profiles
Actividad Biológica
The compound 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one is a member of the indeno-pyridazinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 152.16 g/mol
- CAS Registry Number : 69099-77-0
Pharmacological Effects
- Positive Inotropic Activity :
- Antimicrobial Activity :
- Cytotoxicity and Anticancer Potential :
The biological activity of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one can be attributed to several mechanisms:
- Calcium Channel Modulation : The compound may influence calcium ion channels, which are crucial for muscle contraction and neurotransmitter release.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting this compound may also exert anti-inflammatory effects.
Case Study 1: Cardiotonic Activity
A study focused on the synthesis and evaluation of various N-substituted derivatives of indeno-pyridazinones demonstrated that several compounds exhibited potent positive inotropic activity comparable to established cardiotonic agents. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced their efficacy .
Case Study 2: Antimicrobial Screening
In a comparative study examining the antimicrobial properties of pyridazinone derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one?
The synthesis typically involves cyclization of indanone precursors with hydrazine derivatives. For example, tricyclic pyridazinones can be synthesized via condensation reactions using rigid structural modifications of phenylpyridazinones, as demonstrated in the preparation of cardiotonic agents derived from CI-930 analogs. Key steps include refluxing intermediates in acidic conditions (e.g., acetic acid) to promote cyclization, followed by purification via column chromatography .
Q. What safety precautions are required when handling this compound?
According to safety data sheets (SDS), the compound is classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and may cause respiratory irritation. Researchers must:
- Use PPE (gloves, lab coat, goggles) and avoid dust formation.
- Work under fume hoods with adequate ventilation.
- In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention.
- Store away from incompatible materials (e.g., strong oxidizers) .
Q. What in vitro models are used to evaluate its cardiotonic activity?
Isolated animal heart tissues (e.g., guinea pig atria) are commonly employed to measure positive inotropic effects. Parameters include:
- Force of contraction : Compared to reference compounds like CI-930.
- cAMP levels : Assessed via ELISA to confirm PDE-III inhibition, a mechanism linked to cardiotonic activity.
Dose-response curves (0.1–100 µM) are generated to determine potency (EC₅₀) .
Advanced Research Questions
Q. How does substitution at C(7) vs. C(8) on the indenopyridazinone core influence MAO-B inhibition?
Substitution at C(8) with hydrophobic groups (e.g., benzyloxy or trifluorobutoxy) enhances MAO-B inhibition, while C(7) substitution reduces activity. This was confirmed via enzymatic assays using recombinant human MAO isoforms and structural reassignment through X-ray crystallography. Researchers should prioritize regioselective synthesis (e.g., Sonogashira coupling at C(8)) to optimize inhibitory potency (IC₅₀ values < 50 nM reported) .
Q. How can structural modifications improve cytotoxicity against tumor cells?
- Trimethoxy or hydroxy substituents : Derivatives with 3,4,5-trimethoxy or 4-hydroxy groups (e.g., benzenesulfonamide analogs) show increased cytotoxicity in human cancer cell lines (e.g., HCT-116, MCF-7).
- Carbonic anhydrase (CA) inhibition : Sulfonamide-containing derivatives (e.g., 4-substituted benzenesulfonamides) dual-target CA isoforms (hCA I/II) and tumor cells, enhancing specificity. Use MTT assays and apoptosis markers (e.g., caspase-3 activation) to validate mechanisms .
Q. How can contradictions in pharmacological data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa), incubation times, and controls.
- Structural ambiguity : Re-evaluate regiochemistry via NMR/X-ray to confirm substitution patterns (e.g., C(7) vs. C(8) in MAO inhibitors).
- Dose ranges : Use broader concentration gradients (e.g., 1 nM–100 µM) to capture full dose-response profiles .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Introduce polar groups (e.g., sulfonamides, hydroxyls) or formulate as nanoemulsions.
- Metabolic stability : Test in liver microsomes; replace metabolically labile groups (e.g., methyl with trifluoromethyl).
- Bioavailability : Use prodrug approaches (e.g., acetyl-protected hydroxyls) to improve oral absorption .
Methodological Considerations
8. Key analytical techniques for characterizing derivatives:
- NMR/HRMS : Confirm regiochemistry and purity.
- X-ray crystallography : Resolve ambiguous substitution patterns (e.g., C(7) vs. C(8)).
- HPLC-PDA : Monitor reaction progress and quantify yields .
9. Designing enzyme inhibition assays:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
